

Application Notes and Protocols for C646 Treatment in Sensitive Cell Lines

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Compound of Interest

Compound Name: C646

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These application notes provide a comprehensive guide to utilizing **C646**, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), for in vitro research. This document outlines cell lines sensitive to **C646** treatment, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.

Introduction to C646

C646 is a competitive inhibitor of the p300/CBP HAT domain, with a K_i of 400 nM in cell-free assays. By inhibiting p300 and CBP, **C646** modulates the acetylation of histone and non-histone proteins, thereby affecting gene transcription and cellular processes critical for cancer cell proliferation, survival, and invasion. Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.

Cell Line Sensitivity to C646

C646 has demonstrated anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the assay conditions. Below is a summary of reported IC₅₀ values for **C646** in different cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Assay Duration	Reference
Kasumi-1	Acute Myeloid Leukemia	~5	48h	
SKNO-1	Acute Myeloid Leukemia	~7.5	48h	
SU-DHL-10	Diffuse Large B-cell Lymphoma	12.15	24h	[1]
SGC-7901	Gastric Cancer	Not specified	24h	[2][3]
MKN45	Gastric Cancer	Not specified	24h	[2][3]
MGC-803	Gastric Cancer	Not specified	24h	[2][3]
BGC-823	Gastric Cancer	Not specified	24h	[2][3]
KATO III	Gastric Cancer	Not specified	24h	[2][3]
LNCaP	Prostate Cancer	Not specified	Not specified	
C4-2	Prostate Cancer	Not specified	Not specified	
Hs766T	Pancreatic Cancer	Not specified	72h	[4]
MIAPaCa2	Pancreatic Cancer	~30	72h	[4]
PSN1	Pancreatic Cancer	~30	72h	[4]
Panc1	Pancreatic Cancer	~40	72h	[4]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of **C646**.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon **C646** treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- **C646** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Complete cell culture medium
- 96-well plates
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
- **C646 Treatment:** Prepare serial dilutions of **C646** in complete medium. Remove the medium from the wells and add 100 μ L of the **C646** dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest **C646** dose.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well.
- **Formazan Crystal Formation:** Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in **C646**-treated cells using flow cytometry.

Materials:

- **C646** (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit
- 6-well plates
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates at a density of $2-5 \times 10^5$ cells/well. After 24 hours, treat the cells with the desired concentrations of **C646** for 24 or 48 hours.[\[2\]](#)
[\[4\]](#)
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- Cell Washing: Centrifuge the cell suspension at $300 \times g$ for 5 minutes and wash the cells twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol details the investigation of changes in protein expression in pathways affected by **C646**.

Materials:

- **C646** (dissolved in DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., for p300, CBP, acetylated-H3, PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, c-Met)
- HRP-conjugated secondary antibodies
- ECL detection reagent

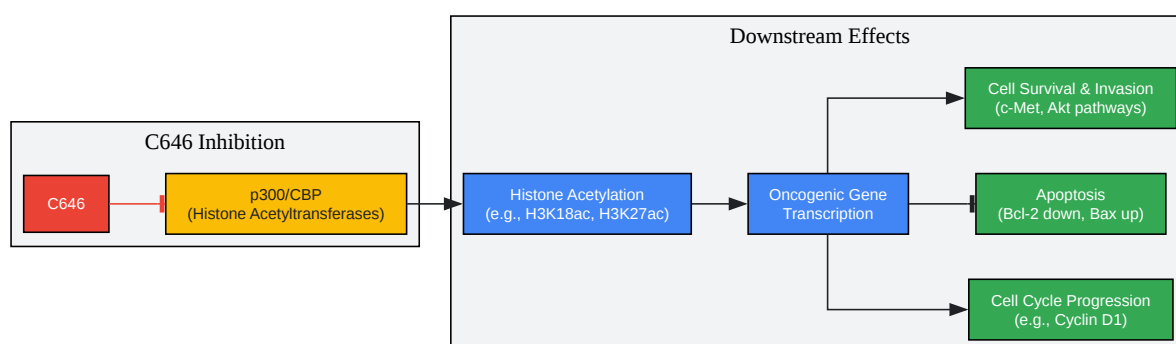
Procedure:

- **Cell Treatment and Lysis:** Treat cells with **C646** as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- **Secondary Antibody Incubation and Detection:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection system.

- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin).

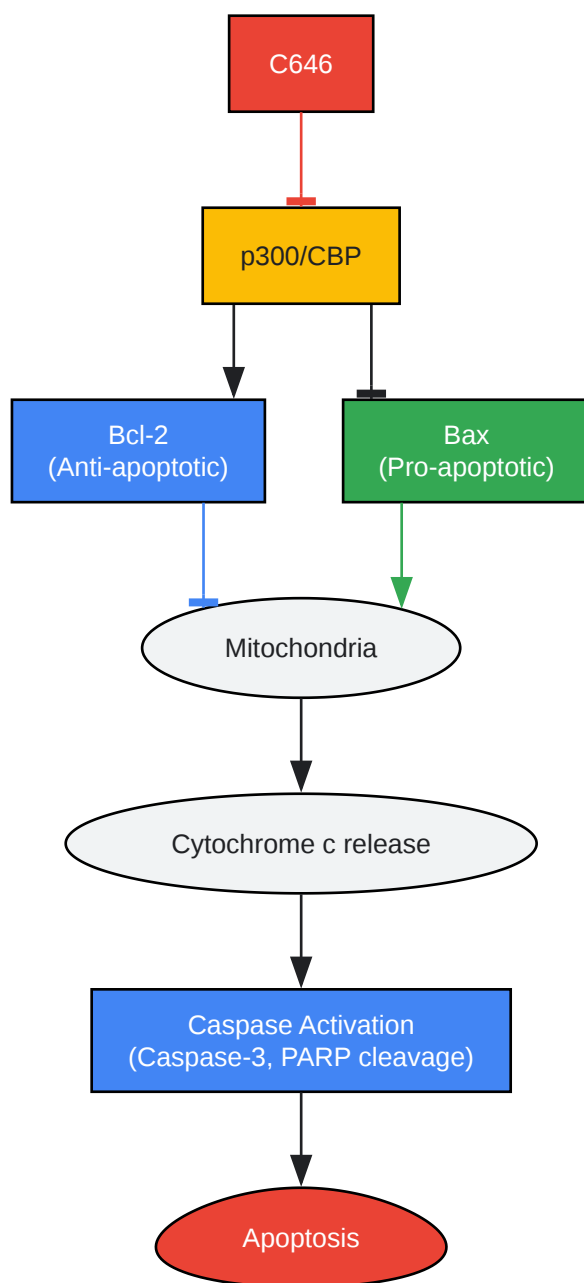
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by **C646** and a typical experimental workflow for its evaluation.



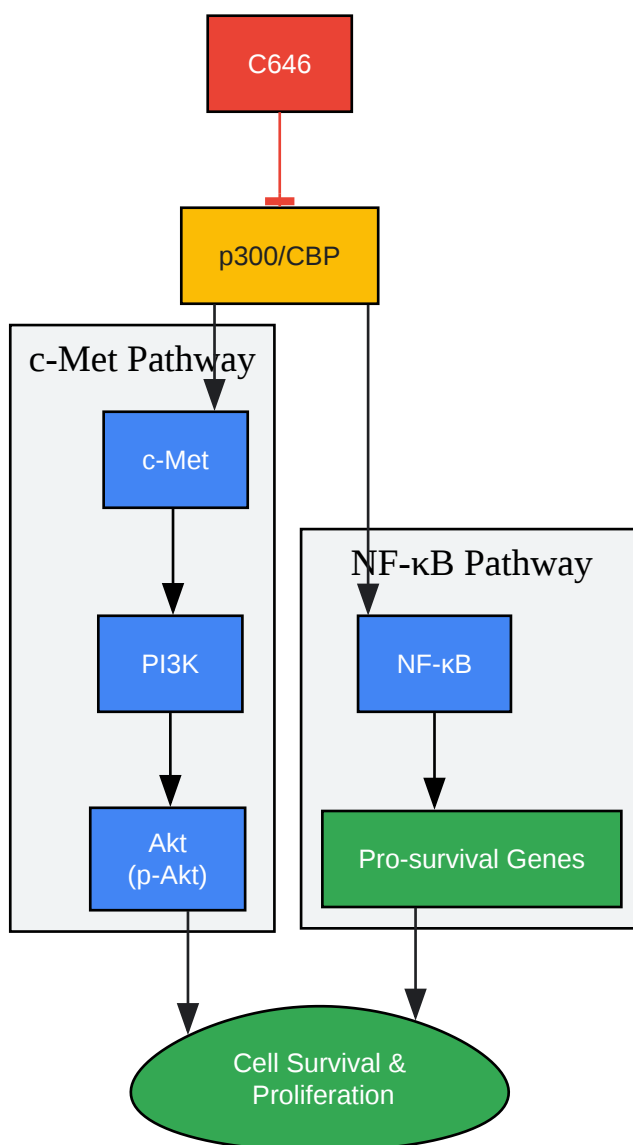
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Caption: **C646** inhibits p300/CBP, leading to reduced histone acetylation and altered gene expression.



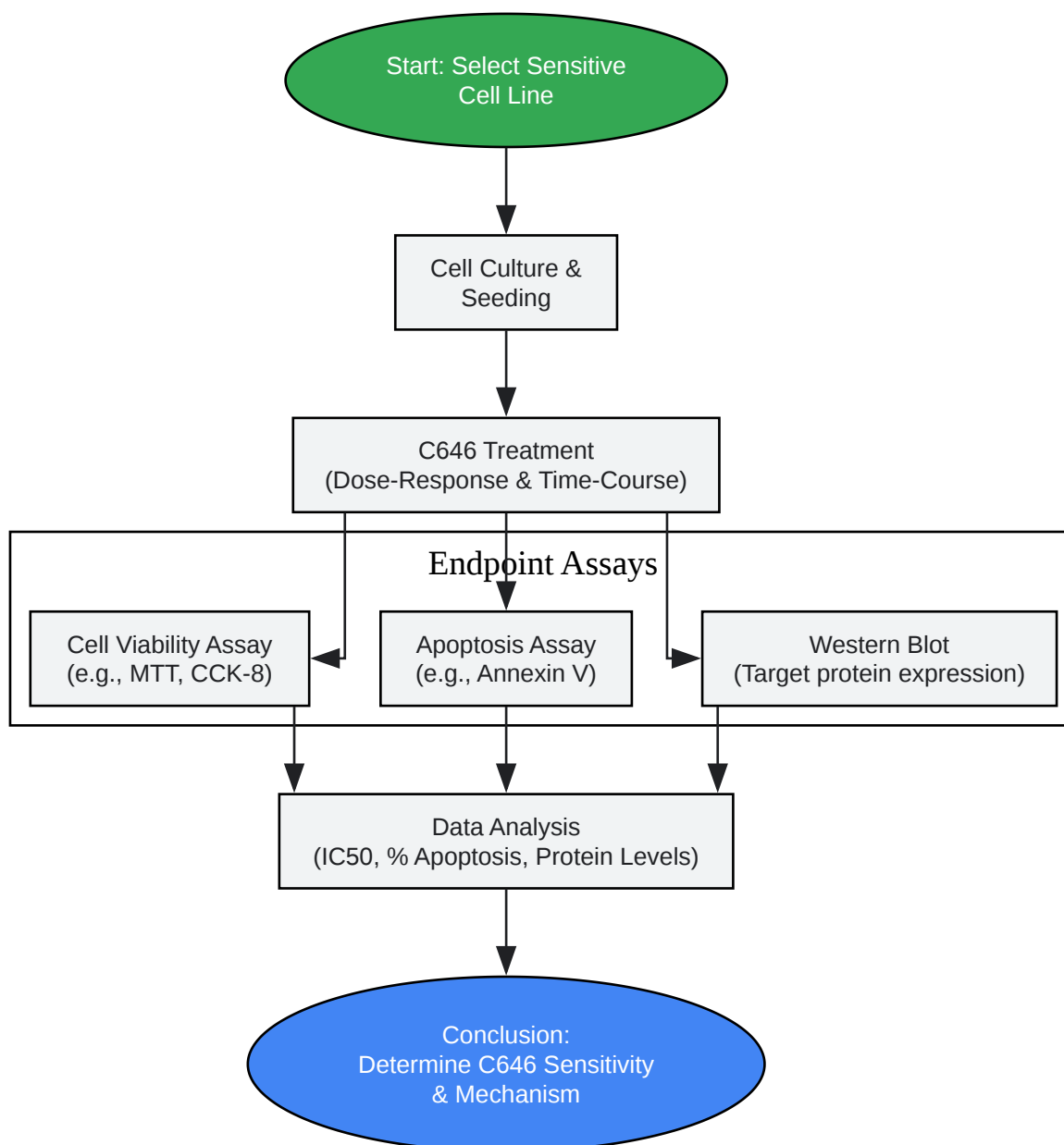
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Caption: **C646** promotes apoptosis by altering the Bcl-2/Bax ratio and activating caspases.



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Caption: **C646** inhibits pro-survival signaling pathways like c-Met/PI3K/Akt and NF-κB.



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Caption: A typical experimental workflow for evaluating the in vitro efficacy of **C646**.

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